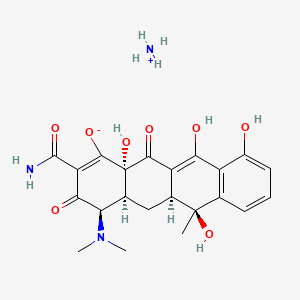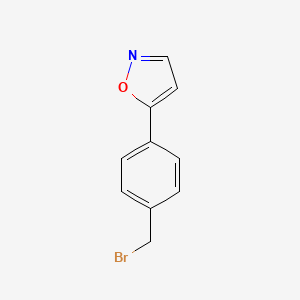![molecular formula C16H24N2O4 B3395116 Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester CAS No. 160291-51-0](/img/structure/B3395116.png)
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
描述
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester is a synthetic organic compound known for its significant roles in various scientific and industrial applications. The compound's intricate structure features a carbamic acid group linked to a phenylmethyl ester through a propyl chain, which is further substituted by an amino group protected by a tert-butoxycarbonyl (Boc) group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the reaction of a primary amine with a chloroformate ester. The Boc-protected amine is then reacted with 3-bromopropylamine under basic conditions to form the intermediate product. Finally, this intermediate undergoes esterification with benzyl alcohol to produce the desired compound.
Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification processes. Solvents such as dichloromethane and tetrahydrofuran are often employed to enhance reaction efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis techniques to ensure high throughput and reproducibility. Automated synthesis robots and large-scale reactors are used to optimize reaction conditions and minimize human error.
化学反应分析
Types of Reactions
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: Where it can be converted to corresponding nitroso or nitro compounds.
Reduction: Leading to the formation of primary or secondary amines.
Substitution: Common in the removal or exchange of the Boc group to expose the reactive amine.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst or lithium aluminum hydride. Boc deprotection typically uses acids like trifluoroacetic acid.
Major Products Formed
Oxidation might yield nitroso derivatives.
Reduction products are generally primary or secondary amines.
Substitution reactions often result in free amines or derivatives thereof.
科学研究应用
Chemistry
In synthetic organic chemistry, the compound is used as a protected amine precursor, aiding in the stepwise synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, it serves as a key intermediate in the synthesis of various pharmaceutical agents. Its protective group (Boc) enables selective reactions, allowing for the synthesis of peptides and other bioactive compounds.
Industry
Industrial applications include its use in the production of polymers and specialized chemicals, where controlled release and protection of amine groups are required.
作用机制
The compound exerts its effects primarily through its ability to act as a protected amine. The Boc group stabilizes the molecule, preventing premature reactions. Upon selective removal of the Boc group, the free amine can participate in various biological and chemical reactions, targeting specific molecular pathways and structures.
相似化合物的比较
Compared to similar Boc-protected compounds, this one stands out due to its unique propyl linkage and phenylmethyl ester group, which confer distinct reactivity and stability.
List of Similar Compounds
Boc-protected amino acids.
Other carbamic acid esters.
Phenylmethyl esters of various organic acids.
属性
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-11-7-10-17-14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGSUCEPHVJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129879 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-51-0 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160291-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



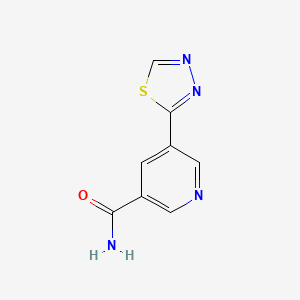

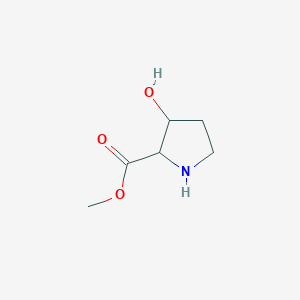
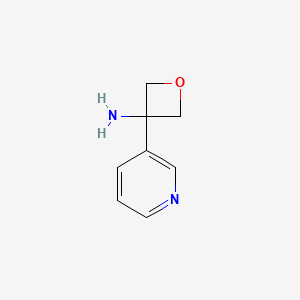
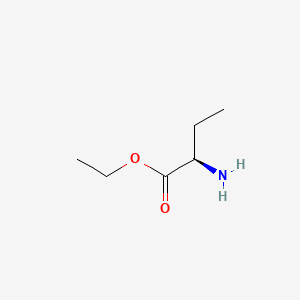

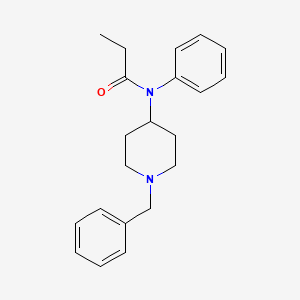
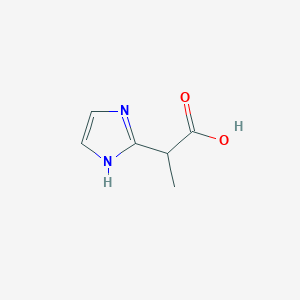

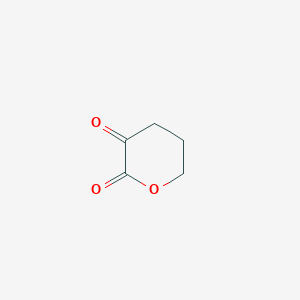
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
